molecular formula C13H19BrMgO B14253364 magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide CAS No. 357627-76-0

magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide

Cat. No.: B14253364
CAS No.: 357627-76-0
M. Wt: 295.50 g/mol
InChI Key: VGCZVRZCMQALCZ-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide is a chemical compound with the CAS number 357627-76-0 . This compound is a type of organomagnesium reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Organomagnesium reagents, such as this one, are crucial in the field of synthetic chemistry due to their reactivity and versatility.

Preparation Methods

The synthesis of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide typically involves the reaction of 1-methoxy-2,4-dipropylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen . Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds (for nucleophilic addition), halides (for substitution), and oxidizing or reducing agents (for oxidation and reduction). The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the bromide ion, making the carbon atom more nucleophilic and reactive towards electrophiles. This allows the compound to participate in a variety of chemical reactions, forming new carbon-carbon bonds and other products .

Comparison with Similar Compounds

Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide can be compared to other organomagnesium reagents, such as:

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Compared to these similar compounds, this compound offers unique reactivity due to the presence of the methoxy and dipropyl groups, which can influence its steric and electronic properties .

Properties

CAS No.

357627-76-0

Molecular Formula

C13H19BrMgO

Molecular Weight

295.50 g/mol

IUPAC Name

magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide

InChI

InChI=1S/C13H19O.BrH.Mg/c1-4-6-11-8-9-13(14-3)12(10-11)7-5-2;;/h8,10H,4-7H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

VGCZVRZCMQALCZ-UHFFFAOYSA-M

Canonical SMILES

CCCC1=CC(=C([C-]=C1)OC)CCC.[Mg+2].[Br-]

Origin of Product

United States

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